N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that features a furan ring, a chromenone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(furan-2-yl)propan-2-amine with 4-(2-oxo-2H-chromen-3-yl)phenoxyacetic acid under dehydrating conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The furan and chromenone moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide: shares structural similarities with other compounds containing furan, chromenone, and acetamide groups.
Furan-2-yl derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol.
Chromenone derivatives: Compounds like 4-hydroxy-2H-chromen-2-one and 7-methoxy-2H-chromen-2-one.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21NO5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21NO5/c1-16(13-20-6-4-12-28-20)25-23(26)15-29-19-10-8-17(9-11-19)21-14-18-5-2-3-7-22(18)30-24(21)27/h2-12,14,16H,13,15H2,1H3,(H,25,26) |
InChI Key |
NPPRYROSVCIGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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